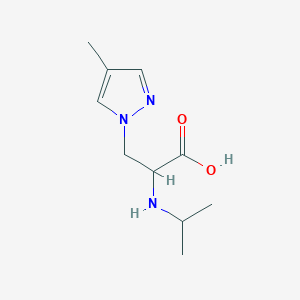
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexene and is characterized by the presence of a hydroxyacetate group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of cyclohex-3-en-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(cyclohex-3-en-1-yl)-2-oxoacetate.
Reduction: The compound can be reduced to form methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyethanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 2-(cyclohex-3-en-1-yl)-2-oxoacetate.
Reduction: Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyethanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate exerts its effects depends on the specific reaction or application. In general, the hydroxyacetate group can participate in various chemical reactions, such as nucleophilic addition or substitution, due to its electrophilic nature. The cyclohexene ring provides a stable framework that can undergo further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl cyclohex-3-ene-1-carboxylate
- Methyl 3-cyclopentenecarboxylate
- Cyclohexanecarboxylic acid
Uniqueness
Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate is unique due to the presence of both a hydroxyacetate group and a cyclohexene ring
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
methyl 2-cyclohex-3-en-1-yl-2-hydroxyacetate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,7-8,10H,4-6H2,1H3 |
Clé InChI |
VKADEOZCBAKTKS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCC=CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)


![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)







![3-(2-chloro-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B15312632.png)
